N-ISOPENTYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Overview
Description
N-ISOPENTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an isopentyl group and a 3-(methylsulfanyl)phenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOPENTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is mild, efficient, and environmentally friendly. The reaction typically involves the following steps:
- Mixing the amine (N-isopentylamine) with potassium isocyanate in water.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product through filtration or extraction.
Industrial Production Methods
Industrial production of N-ISOPENTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA often involves the use of phosgene to generate the desired isocyanate, which then reacts with the corresponding amine . This method, although effective, is less environmentally friendly due to the use of phosgene, a toxic and hazardous reagent.
Chemical Reactions Analysis
Types of Reactions
N-ISOPENTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-ISOPENTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ISOPENTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-ISOPENTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA: shares similarities with other urea derivatives, such as N-phenylurea and N-methylurea.
Thiourea derivatives: Compounds like N-phenylthiourea and N-methylthiourea have similar structures but contain sulfur in place of oxygen.
Uniqueness
- The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
N-ISOPENTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA: is unique due to the presence of both an isopentyl group and a 3-(methylsulfanyl)phenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methylbutyl)-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10(2)7-8-14-13(16)15-11-5-4-6-12(9-11)17-3/h4-6,9-10H,7-8H2,1-3H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZMUYNFTZWNNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NC1=CC(=CC=C1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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